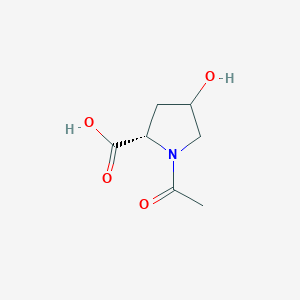

N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture)

描述

N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) is a derivative of the amino acid proline, where the acetyl group is attached to the nitrogen atom and a hydroxyl group is attached to the fourth carbon of the proline ring.

作用机制

Target of Action

N-Acetyl-4-Hydroxy-L-Proline, also known as N-Acetyl-4-hydroxyproline or N-Acetyl cis-4-hydroxy-L-proline, is a proline analogue . It primarily targets the biosynthesis of collagen . Collagen is a crucial protein in the body, providing structure to tissues like skin, tendons, and bones.

Mode of Action

The compound inhibits the biosynthesis of collagen . It achieves this by interacting with the enzymes involved in collagen synthesis. The compound is produced from L-proline by the coexpression of L-proline cis-4-hydroxylases, which convert L-proline into cis-4-hydroxy-L-proline (CHOP), and N-acetyltransferase, which converts CHOP into N-acetyl CHOP .

Biochemical Pathways

The biochemical pathway involved in the action of N-Acetyl-4-Hydroxy-L-Proline is the L-proline cis-4-hydroxylation pathway . This pathway involves the conversion of L-proline into CHOP by L-proline cis-4-hydroxylases, and then the conversion of CHOP into N-acetyl CHOP by N-acetyltransferase . The compound’s action affects this pathway, leading to the inhibition of collagen biosynthesis .

Pharmacokinetics

It is known that the compound’s water solubility and low molecular weight limit its therapeutic potential, as it is rapidly excreted . This suggests that the compound’s bioavailability may be limited.

Result of Action

The primary result of N-Acetyl-4-Hydroxy-L-Proline’s action is the inhibition of collagen biosynthesis . This can have various effects at the molecular and cellular levels, depending on the context. For example, the compound has been evaluated as an anticancer drug, as it can inhibit the growth of cancer cells by disrupting their collagen synthesis .

Action Environment

The action of N-Acetyl-4-Hydroxy-L-Proline can be influenced by various environmental factors. For instance, the production of N-acetyl CHOP from L-proline was found to be more efficient in M9 medium containing L-proline than in LB medium containing L-proline . Additionally, the addition of NaCl and L-ascorbate resulted in a 2-fold increase in N-acetyl CHOP production in the L-proline-containing M9 medium . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the presence of certain ions and antioxidants.

准备方法

Synthetic Routes and Reaction Conditions

N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) can be synthesized from L-proline through a series of enzymatic reactions. The process involves the hydroxylation of L-proline to form cis-4-hydroxy-L-proline, followed by acetylation to produce N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture). The hydroxylation is typically carried out using proline cis-4-hydroxylase from Rhizobium Sinorhizobium meliloti, and the acetylation is performed using N-acetyltransferase from Saccharomyces cerevisiae .

Industrial Production Methods

Industrial production of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) often involves microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce the compound in large quantities. The fermentation process is optimized by adjusting the medium composition and cultivation conditions to maximize yield .

化学反应分析

Types of Reactions

N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-acetyl-4-oxo-L-proline.

Reduction: Regeneration of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture).

Substitution: Formation of various N-acyl-4-hydroxy-L-proline derivatives

科学研究应用

N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of pharmaceuticals.

Biology: Studied for its role in collagen biosynthesis and its potential as an anti-inflammatory agent.

Medicine: Evaluated for its therapeutic potential in treating osteoarthritis and other inflammatory conditions.

Industry: Used in the production of cosmetics and nutritional supplements .

相似化合物的比较

N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) can be compared with other hydroxyproline derivatives, such as:

cis-4-Hydroxy-L-proline: A precursor in the synthesis of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture).

trans-4-Hydroxy-L-proline: Another isomer with similar applications in pharmaceuticals.

N-Acetyl-L-proline: Lacks the hydroxyl group but shares similar enzymatic interactions.

The uniqueness of N-Acetyl-4-hydroxy-L-proline (cis- and trans- mixture) lies in its dual functional groups (acetyl and hydroxyl), which confer distinct chemical reactivity and biological activity .

属性

IUPAC Name |

(2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5?,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPRUDZDYCKSOQ-GDVGLLTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC(C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

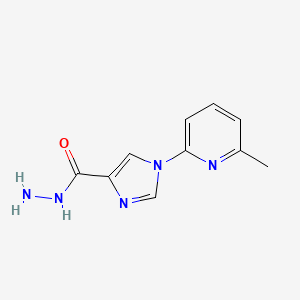

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do alkyl substituents at the 3-position of the proline ring influence the cis-trans isomerization of N-acetyl-4-hydroxyproline derivatives?

A: Research has shown that the addition of alkyl substituents, particularly 3,3-dimethyl groups, to the proline ring of N-acetyl-4-hydroxyproline derivatives significantly slows down the rate of cis-trans amide isomerization in aqueous solutions []. This effect is attributed to steric hindrance caused by the bulky substituents, impacting the conformational preferences and isomerization kinetics of these molecules.

Q2: What are the key structural features of N-acetyl-4-hydroxyproline in its solid state?

A: X-ray crystallographic analysis of (2S,4S)-N-acetyl-3,3-dimethyl-4-hydroxyproline N‘-methylamide, a derivative of N-acetyl-4-hydroxyproline, revealed that the trans isomer of this compound adopts a specific conformation in its solid state []. While the exact conformation can vary depending on the specific derivative and crystallization conditions, this highlights the importance of structural studies in understanding the compound's properties.

Q3: How does the solvent environment affect the conformational preferences of N-acetyl-4-hydroxyproline?

A: NMR studies coupled with quantum mechanical calculations demonstrated that the conformation of N-acetyl-4-hydroxyproline, particularly the pyrrolidine ring conformation and cis/trans-rotamerisation around the amide bond, is significantly influenced by the solvent []. This effect is likely due to the different polarities and hydrogen-bonding capabilities of various solvents, which can differentially stabilize specific conformations of the molecule.

Q4: What are the metabolic pathways of N-acetyl-4-hydroxyproline in beagle dogs?

A: Studies in beagle dogs showed that N-acetyl-4-hydroxyproline is not metabolized in vivo and is excreted exclusively through the kidneys []. This finding suggests that the compound maintains its structural integrity within the body and exerts its effects without undergoing significant metabolic transformations in this species.

Q5: What are the limitations of different computational chemistry methods in predicting the conformational preferences of N-acetyl-4-hydroxyproline in solution?

A: Research indicates that while different computational chemistry methods can provide insights into the conformational preferences of N-acetyl-4-hydroxyproline, their accuracy can vary []. Specifically, MP2 calculations combined with implicit solvation models were found to be more accurate than HF and DFT B3LYP calculations in predicting the populations of different conformations observed experimentally by NMR. This emphasizes the need for careful selection and validation of computational methods for reliable predictions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![[(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA](/img/structure/B1301530.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)